

# An In-depth Technical Guide to Freon 12B1 (Bromochlorodifluoromethane)

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## Compound of Interest

Compound Name: *Bromochlorodifluoromethane*

Cat. No.: *B1201744*

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## Introduction

Freon 12B1, chemically known as **Bromochlorodifluoromethane** (CBrClF<sub>2</sub>), is a synthetic haloalkane that gained prominence in the mid-20th century.<sup>[1][2]</sup> Also designated as Halon 1211, this compound was extensively utilized as a highly effective fire suppression agent, particularly in applications where minimizing damage to valuable equipment was critical, such as in museums, mainframe computer rooms, and telecommunication centers.<sup>[2][3]</sup> Its low toxicity compared to earlier extinguishing agents like carbon tetrachloride and its non-conductivity made it a preferred choice for use on electrical equipment.<sup>[2]</sup> However, due to its significant ozone-depleting potential, the production of Halon 1211 has been largely phased out under the Montreal Protocol.<sup>[4][5]</sup> This guide provides a comprehensive technical overview of the historical scientific literature on Freon 12B1, focusing on its chemical properties, synthesis, analytical methods, and its chemical fate under various conditions.

## Chemical and Physical Properties

**Bromochlorodifluoromethane** is a colorless, nonflammable gas at standard conditions, often stored as a liquefied compressed gas.<sup>[4][6]</sup> It possesses a characteristic sweet odor.<sup>[7]</sup> The compound is chemically inert in many situations but can react violently with strong reducing agents.<sup>[8]</sup> Upon heating to decomposition, it emits highly toxic fumes of hydrogen bromide, hydrogen chloride, and hydrogen fluoride.<sup>[4][7]</sup>

## Quantitative Data

Property	Value	Source(s)
Molecular Formula	CBrClF <sub>2</sub>	[1]
Molar Mass	165.36 g/mol	[1]
Melting Point	-159.5 °C (-255.1 °F; 113.6 K)	[2]
Boiling Point	-3.7 °C (25.3 °F; 269.4 K)	[2]
Density (gas, 15 °C, 1 bar)	7.1362 kg/m <sup>3</sup>	[2]
Vapor Pressure at 25°C	1720 mmHg	[8]
Water Solubility at 0°C	15.8 mg/L	[8]
Octanol/Water Partition Coefficient (log Pow)	2.1	[6]
Vapor Density (air = 1)	5.7	[6]
Ozone Depletion Potential (ODP)	3	[5]

## Experimental Protocols

### Synthesis of Bromochlorodifluoromethane

A common commercial synthesis of **Bromochlorodifluoromethane** involves a two-step process starting from chloroform (CHCl<sub>3</sub>).<sup>[2]</sup>

#### Step 1: Fluorination of Chloroform

Chloroform is first fluorinated with hydrogen fluoride (HF) to produce chlorodifluoromethane (CHClF<sub>2</sub>).

- Reaction:  $\text{CHCl}_3 + 2 \text{HF} \rightarrow \text{CHClF}_2 + 2 \text{HCl}$
- Protocol: This reaction is typically carried out in the gas phase over a suitable catalyst, such as a chromium-based catalyst, at elevated temperatures. The reaction conditions are

optimized to maximize the yield of chlorodifluoromethane while minimizing the formation of other fluorinated methanes.

## Step 2: Bromination of Chlorodifluoromethane

The resulting chlorodifluoromethane is then reacted with elemental bromine (Br<sub>2</sub>) at high temperatures to yield **Bromochlorodifluoromethane**.<sup>[2]</sup>

- Reaction:  $\text{CHClF}_2 + \text{Br}_2 \rightarrow \text{CBrClF}_2 + \text{HBr}$
- Protocol: This reaction is a gas-phase thermal bromination. The chlorodifluoromethane and bromine vapor are mixed and passed through a reactor heated to a temperature range of 400-600 °C. The reaction time is kept short, typically around 3 seconds, to achieve a high yield of the desired product, which can be over 90%.<sup>[2]</sup> The product mixture is then cooled and purified, usually by distillation, to separate the **Bromochlorodifluoromethane** from unreacted starting materials and byproducts.

## Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a standard method for the detection and quantification of **Bromochlorodifluoromethane** in various matrices, including biological and environmental samples.<sup>[1]</sup>

### Protocol for Headspace Analysis of Biological Samples:

This protocol is adapted from a method for determining Halon 1211 in whole blood and organ samples.<sup>[1]</sup>

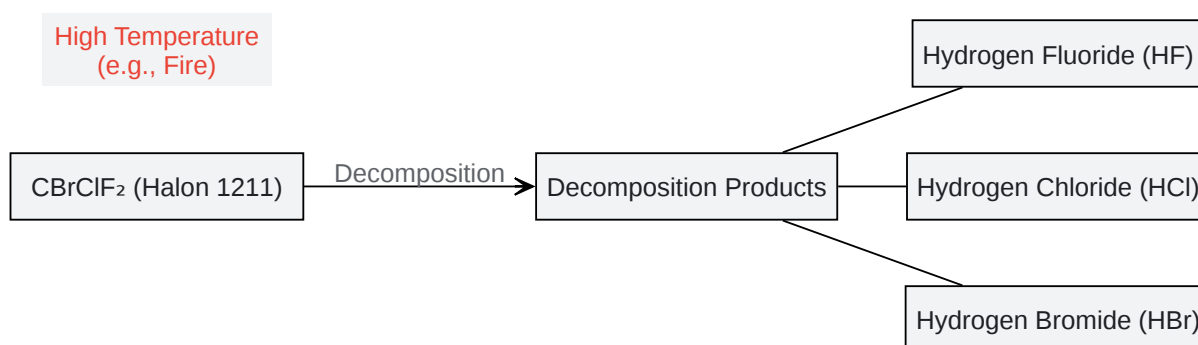
- Sample Preparation: A known amount of the biological sample (e.g., 1 mL of whole blood) is placed in a sealed headspace vial.
- Incubation: The vial is incubated at 65 °C for 15 minutes to allow the volatile Halon 1211 to partition into the headspace.<sup>[1]</sup>
- Injection: A small volume (e.g., 10 µL) of the headspace gas is withdrawn using a gas-tight syringe and injected into the gas chromatograph.<sup>[1]</sup>

- **Gas Chromatography:** The sample is separated on a capillary column suitable for volatile organic compounds, such as a DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m).[1] The oven temperature is programmed to achieve good separation of the analyte from other volatile components.
- **Mass Spectrometry:** The eluting compounds are introduced into a mass spectrometer. For quantitative analysis, single ion monitoring (SIM) is often employed, targeting characteristic ions of **Bromochlorodifluoromethane**, such as m/z 85 and 87.[1]
- **Quantification:** The concentration of Halon 1211 in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

## Chemical Pathways and Experimental Workflows

### Thermal Decomposition Pathway

When exposed to high temperatures, such as in a fire, **Bromochlorodifluoromethane** decomposes to produce toxic and corrosive gases.[4][6] The primary decomposition products include hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[6]

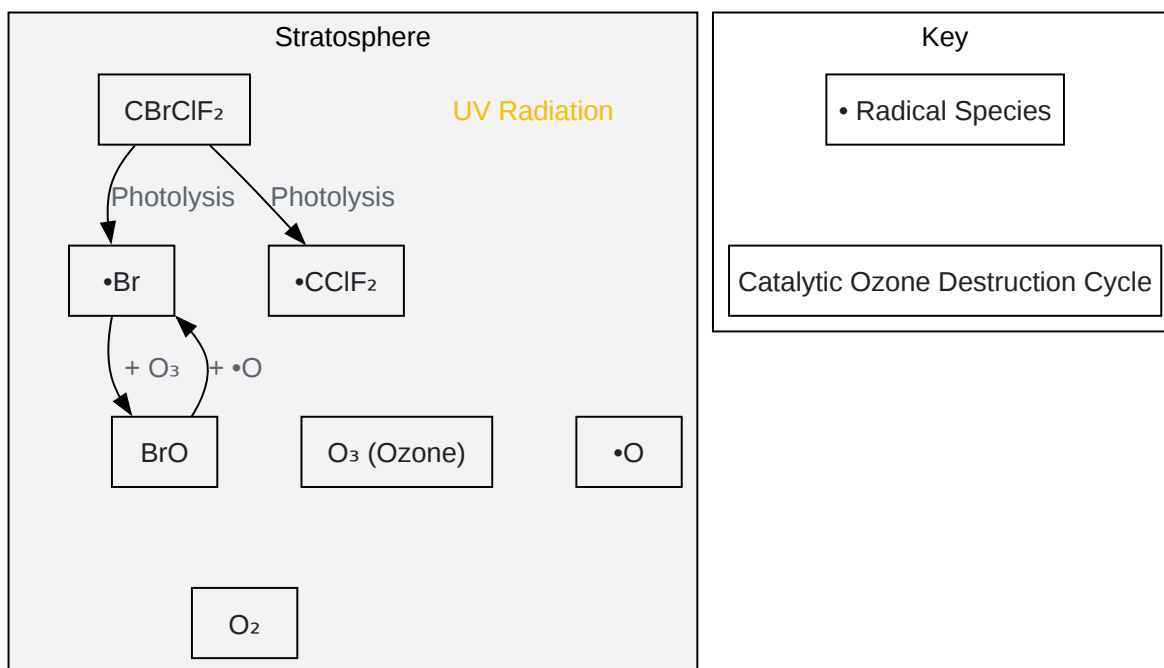


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Caption: Thermal decomposition of Halon 1211 at high temperatures.

### Atmospheric Photolysis Pathway

In the stratosphere, **Bromochlorodifluoromethane** undergoes photolysis by ultraviolet (UV) radiation, leading to the release of bromine and chlorine atoms, which catalytically destroy ozone. The C-Br bond is the weakest and most susceptible to cleavage.

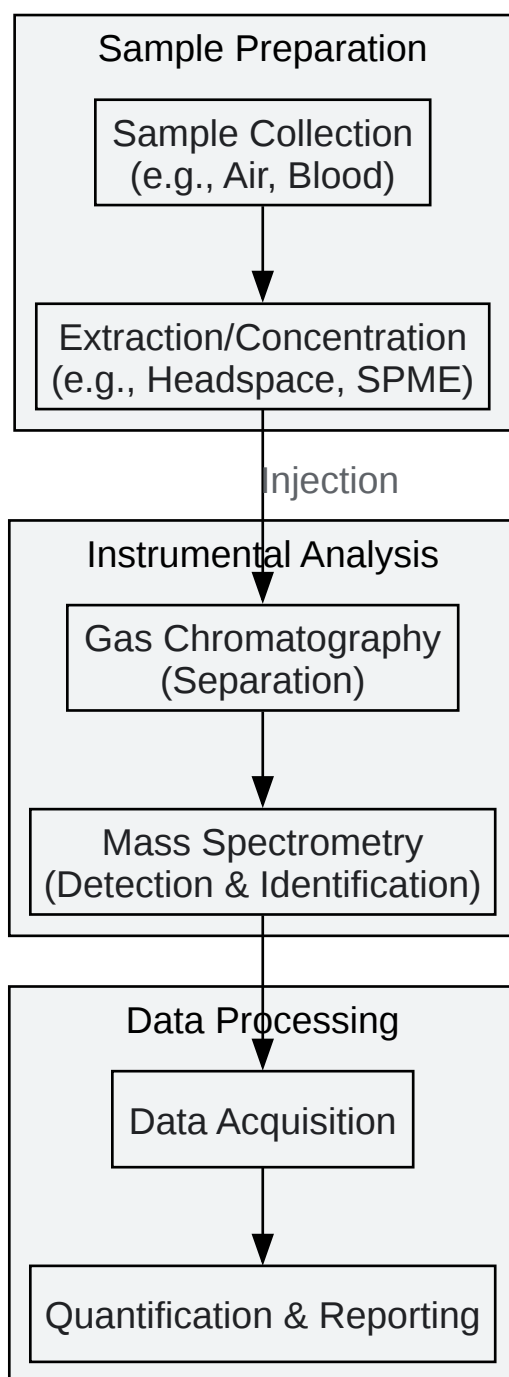


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Caption: Simplified atmospheric photolysis of Halon 1211 and catalytic ozone destruction.

## Experimental Workflow: GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of **Bromochlorodifluoromethane** in a sample using Gas Chromatography-Mass Spectrometry.



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Caption: General experimental workflow for GC-MS analysis of Halon 1211.

## Toxicology and Environmental Impact

While considered to have low toxicity in acute exposures, high concentrations of **Bromochlorodifluoromethane** can cause central nervous system effects such as dizziness and impaired coordination, and in extreme cases, cardiac sensitization.[3] The primary concern with Halon 1211 is its significant environmental impact. It is a potent ozone-depleting substance, with an ozone depletion potential of 3.[5] Its atmospheric lifetime is estimated to be around 16 years.[9] The photolytic decomposition of Halon 1211 in the stratosphere releases bromine and chlorine atoms, which contribute to the catalytic destruction of the ozone layer.[10]

## Quantitative Toxicological Data

Parameter	Species	Value	Exposure	Source
LC <sub>50</sub> (Lethal Concentration, 50%)	Rat	200,000 ppm	15 minutes	[11]
LC <sub>50</sub> (Lethal Concentration, 50%)	Rat	85,000 - 100,000 ppm	4 hours	[11]
Cardiac Sensitization (NOAEL)	Dog	5,000 ppm	5 minutes	[11]
Cardiac Sensitization (LOAEL)	Dog	10,000 ppm	5 minutes	[11]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

## Conclusion

Freon 12B1, or Halon 1211, represents a significant chapter in the history of chemical fire suppression. Its efficacy and relatively low acute toxicity led to its widespread adoption. However, the severe environmental consequences of its use, particularly its contribution to ozone layer depletion, have necessitated its replacement with more environmentally benign alternatives. The historical scientific literature provides a detailed understanding of its properties and synthesis, which remains relevant for environmental monitoring, the management of existing Halon banks, and for the broader study of halogenated hydrocarbons.

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